molecular formula C7H14O3 B8317258 3-Methoxymethoxy-3-methyl-2-butanone

3-Methoxymethoxy-3-methyl-2-butanone

Cat. No. B8317258
M. Wt: 146.18 g/mol
InChI Key: JUTJYKZCOUOWPK-UHFFFAOYSA-N
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Patent
US05750696

Procedure details

A solution of N,N-diisopropylethylamine (131 ml) and chloromethyl methyl ether (57 ml) in dichloromethane (50 ml) was added under ice-cooling to a solution of 3-hydroxy-3-methyl-2-butanone (52.6 ml) in dichloromethane (450 ml) and the mixture was stirred at room temperature overnight. The reaction mixture was washed with an aqueous solution (250 ml×2) of 10% citric acid, a saturated aqueous solution (200 ml) of NaHCO3 and saturated brine (200 ml), and dried over MgSO4. The solvent was distilled away under reduced pressure. The residue was distilled under atmospheric pressure to give 53.6 g of the title compound (bp=155°-165° C.) as a colorless liquid (see Table 5).
Quantity
131 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
52.6 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[CH3:10][O:11][CH2:12]Cl.[OH:14][C:15]([CH3:20])([CH3:19])[C:16](=[O:18])[CH3:17]>ClCCl>[CH3:10][O:11][CH2:12][O:14][C:15]([CH3:20])([CH3:19])[C:16](=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
131 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
57 mL
Type
reactant
Smiles
COCCl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
52.6 mL
Type
reactant
Smiles
OC(C(C)=O)(C)C
Name
Quantity
450 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with an aqueous solution (250 ml×2) of 10% citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution (200 ml) of NaHCO3 and saturated brine (200 ml), and dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under atmospheric pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCOC(C(C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 53.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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